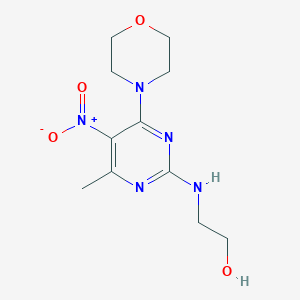

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol

Description

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol is a pyrimidine derivative characterized by a nitro group at position 5, a morpholine substituent at position 6, and a methyl group at position 4 of the pyrimidine ring.

Properties

IUPAC Name |

2-[(4-methyl-6-morpholin-4-yl-5-nitropyrimidin-2-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5O4/c1-8-9(16(18)19)10(15-3-6-20-7-4-15)14-11(13-8)12-2-5-17/h17H,2-7H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVQSGXXJDJLFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCO)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol typically involves multiple steps, starting with the preparation of the pyrimidinyl core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Reduction products such as amines or alcohols.

Substitution: Substituted pyrimidinyl derivatives.

Scientific Research Applications

2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and the morpholino moiety play crucial roles in its biological activity, influencing processes such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features and Analogs:

Key Differences:

- Substituent Effects: The morpholino group in the target compound enhances water solubility compared to cyclohexylamino (lipophilic) in or sulfonamide groups in .

- Bioactivity: Morpholino and nitro groups may improve binding to oxidoreductases (e.g., tyrosinase) compared to fluorophenyl/isopropyl derivatives (e.g., HMG-CoA reductase inhibition in ).

Physicochemical Properties

Predicted Data (Based on Analogs):

Enzyme Inhibition and Targets:

- The target compound’s larger structure may enhance binding affinity.

- Topoisomerase Inhibition: Unlike TAS-103 , the pyrimidine core lacks the planar indenoquinoline structure critical for DNA intercalation.

- HMG-CoA Reductase: The fluorophenyl/isopropyl analog is a statin intermediate, whereas the target compound’s morpholino group may redirect activity toward kinase or phosphatase targets.

Biological Activity

The compound 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol is . The compound features a nitropyrimidine moiety that is critical for its biological activity. The presence of the morpholino group enhances solubility and bioavailability, which are essential for pharmacological efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells, such as enzymes or receptors involved in various biochemical pathways. While the precise mechanisms remain under investigation, initial studies suggest that it may act as an inhibitor of certain kinases or enzymes involved in cell signaling pathways.

Antiparasitic Activity

Research indicates that compounds similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol exhibit significant antiparasitic properties. For instance, studies on pyrimidine derivatives have shown promising results against malaria parasites by inhibiting PfATP4, a sodium pump crucial for parasite survival .

Antibacterial and Antifungal Activity

There is emerging evidence suggesting that this compound may possess antibacterial and antifungal properties. A study evaluating various monomeric alkaloids found that modifications on the pyrimidine structure could enhance activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition at low concentrations .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

| Activity Type | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| Antimalarial | Plasmodium falciparum | 0.395 | |

| Antibacterial | Staphylococcus aureus | 5.64 | |

| Antifungal | Candida albicans | 16.69 | |

| Cytotoxicity | HepG2 Cells | Not Detected |

Case Studies

- Antimalarial Efficacy : In a study focusing on the optimization of dihydroquinazolinone derivatives, compounds structurally similar to 2-((4-Methyl-6-morpholino-5-nitropyrimidin-2-yl)amino)ethanol demonstrated enhanced efficacy against malaria in mouse models, blocking gamete development and preventing transmission to mosquitoes .

- Antibacterial Testing : A series of pyrimidine derivatives were tested for their antibacterial properties against various strains, revealing that structural modifications can significantly improve their potency and selectivity against bacterial infections .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. (though for a different compound) employs triplicate measurements (n=3) with means ± SD. For robust analysis, combine ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.